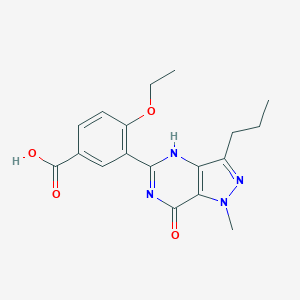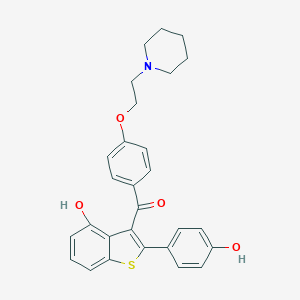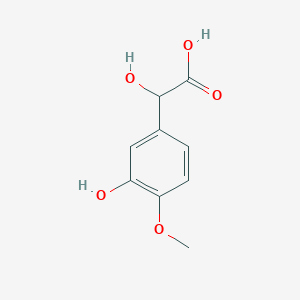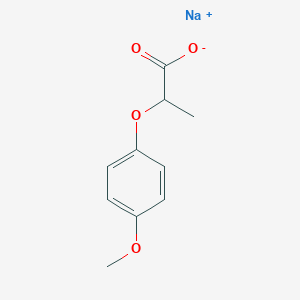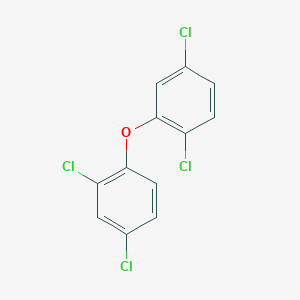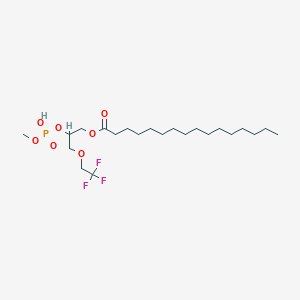![molecular formula C9H9ClOS B138143 1-[(2-Chlorophenyl)sulfanyl]propan-2-one CAS No. 17514-52-2](/img/structure/B138143.png)
1-[(2-Chlorophenyl)sulfanyl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorinated organosulfur compounds has been explored in various studies. In one such study, novel trichlorocyclopropane derivatives were synthesized through a reaction involving (2-chloroprop-1-en-3-yl)sulfides and dichlorocarbene, which was generated from chloroform (CHCl3). This process is characterized by carbenylation of the sulfur atom, followed by a 2,3-sigmatropic rearrangement, dehydrochlorination, and cyclopropanation of the terminal double bond . Another study focused on the synthesis of bis-(1-chloro-3-phenoxy-prop-2-yl)-sulfanes, which underwent nucleophilic displacement with various nucleophiles, including sulfur nucleophiles, leading to the best results. This study also achieved the separation of diastereomers on a preparative scale . Additionally, a novel compound, 1,2-dis(1,3-diphenylpropan-2-yl)disulfane, was synthesized from 1,3-diphenyl-2-propanone in ethanol, yielding a high product yield of 90% .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using various analytical techniques. For the trichlorocyclopropane derivatives, 1H and 13C NMR spectroscopy, along with X-ray single-crystal analysis, were employed. These analyses revealed the presence of intramolecular CH-π interaction and the formation of intermolecular halogen bonds . In the case of the bis-(1-chloro-3-phenoxy-prop-2-yl)-sulfanes, X-ray crystal structure determination was used to characterize the (±)-form of the 4,6-disubstituted 2,5,8-trithia -(2,6)-pyridinophane . The structure of 1,2-dis(1,3-diphenylpropan-2-yl)disulfane was determined by IR, 1H NMR, MS, elemental analysis, and X-ray diffraction, revealing that the molecule is not symmetrical and lacks classical hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
The studies demonstrate various chemical reactions, including nucleophilic displacement reactions with different nucleophiles, such as O-, N-, and S-nucleophiles. These reactions exhibited a strong tendency for β-elimination of HCl, which was dependent on the type of nucleophile involved . The synthesis of trichlorocyclopropane derivatives involved a complex reaction pathway with multiple steps, including carbenylation, sigmatropic rearrangement, dehydrochlorination, and cyclopropanation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were investigated through different methods. The trichlorocyclopropane derivatives' properties were not detailed in the abstract provided . However, the bis-(1-chloro-3-phenoxy-prop-2-yl)-sulfanes' diastereomers were successfully separated and assigned to their respective meso- or (±)-forms based on the stereochemistry and symmetry of the corresponding sulfoxides . The thermal stability of 1,2-dis(1,3-diphenylpropan-2-yl)disulfane was also investigated, although specific details on the results were not provided in the abstract .
Applications De Recherche Scientifique
Chemiluminescence Applications
The study by Watanabe et al. (2010) explored the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. The research highlighted the thermal stability of these dioxetanes at room temperature and their ability to emit light upon base-induced decomposition. This finding indicates potential applications in chemiluminescence-based assays and imaging techniques, where stable and efficient light-emitting compounds are crucial for sensitive detection and visualization of biological and chemical processes (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Synthesis of Heterocyclic Compounds
Kobayashi et al. (2013) developed an efficient one-pot synthesis method for 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, leveraging 1-isothiocyanato-2-[sulfinyl(or sulfonyl)methyl]benzenes. This method's significance lies in its potential to generate heterocyclic compounds, which are foundational structures in many pharmaceuticals and agrochemicals, indicating a wide range of applications in drug discovery and agricultural chemistry (Kobayashi, Kobayashi, & Ezaki, 2013).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)sulfanylpropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZVYGUCTITPBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544575 |
Source


|
| Record name | 1-[(2-Chlorophenyl)sulfanyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)sulfanyl]propan-2-one | |
CAS RN |
17514-52-2 |
Source


|
| Record name | 1-[(2-Chlorophenyl)sulfanyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

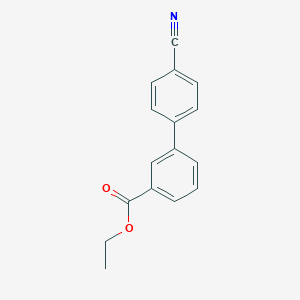
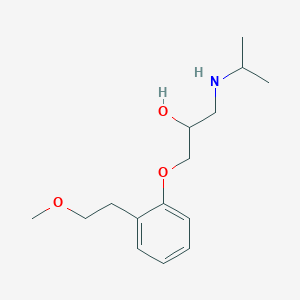
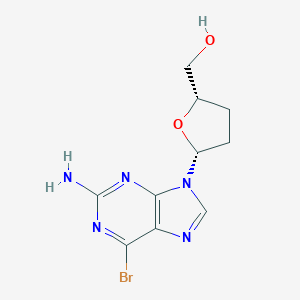
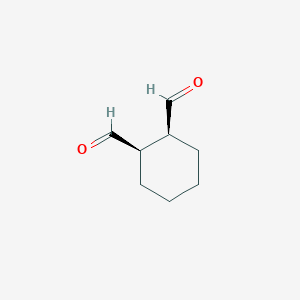
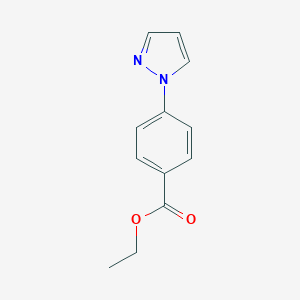
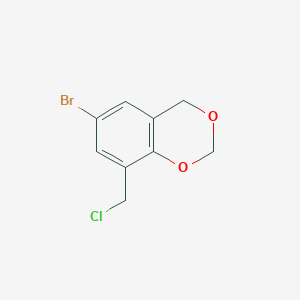
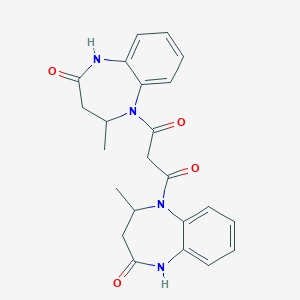
![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)
